2,7-Methanonaphthalen-3(2H)-one, 1,4,4a,7,8,8a-hexahydro-
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Overview
Description
2,7-Methanonaphthalen-3(2H)-one, 1,4,4a,7,8,8a-hexahydro- is a complex organic compound that belongs to the class of polycyclic ketones This compound is characterized by its unique structure, which includes a fused ring system and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Methanonaphthalen-3(2H)-one, 1,4,4a,7,8,8a-hexahydro- typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Methanonaphthalen-3(2H)-one, 1,4,4a,7,8,8a-hexahydro- can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2,7-Methanonaphthalen-3(2H)-one, 1,4,4a,7,8,8a-hexahydro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Methanonaphthalen-3(2H)-one, 1,4,4a,7,8,8a-hexahydro- involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Tetralin: A hydrogenated derivative of naphthalene with a similar polycyclic structure.
Decalin: A bicyclic compound with two fused cyclohexane rings.
Uniqueness
2,7-Methanonaphthalen-3(2H)-one, 1,4,4a,7,8,8a-hexahydro- is unique due to its specific fused ring system and ketone functionality, which confer distinct chemical properties and reactivity compared to other polycyclic compounds.
Properties
CAS No. |
55092-07-4 |
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Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
tricyclo[5.3.1.04,9]undec-5-en-2-one |
InChI |
InChI=1S/C11H14O/c12-11-6-8-2-1-7-3-9(8)5-10(11)4-7/h1-2,7-10H,3-6H2 |
InChI Key |
ZYCALHJFBISDBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1C(CC3=O)C=C2 |
Origin of Product |
United States |
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